molecular formula C14H10N4O4S B6579340 N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-48-4

N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B6579340
CAS RN: 851944-48-4
M. Wt: 330.32 g/mol
InChI Key: FMKPEDPUKZBXPQ-UHFFFAOYSA-N
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Description

Thiazolo[3,2-a]pyrimidines are a class of compounds that have shown potential in various biological activities . They are considered promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .


Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .


Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidines is similar to purine, which may be utilized in the design of structures capable of effectively binding to biological targets .


Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Mechanism of Action

While the specific mechanism of action for “N-(2-methyl-4-nitrophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is not available, thiazolo[3,2-a]pyrimidines have shown antiproliferative activity against certain cell lines .

Future Directions

Thiazolo[3,2-a]pyrimidines are being studied for their potential in various biological activities, including as anticancer drugs . The synthesis of new classes of thiazolo[3,2-a]pyrimidines may give a library of compounds as possible candidates for various biological activities .

properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S/c1-8-6-9(18(21)22)2-3-11(8)16-12(19)10-7-15-14-17(13(10)20)4-5-23-14/h2-7H,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKPEDPUKZBXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methyl-4-nitrophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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